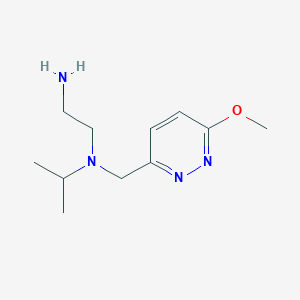

N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine

Description

N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an isopropyl group and a 6-methoxypyridazin-3-ylmethyl substituent. The pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) and the methoxy group contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

N'-[(6-methoxypyridazin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-9(2)15(7-6-12)8-10-4-5-11(16-3)14-13-10/h4-5,9H,6-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEXQKKIBXUMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=NN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine typically involves the reaction of 6-methoxypyridazine with isopropylamine and ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

Ethane-1,2-diamine derivatives vary significantly based on substituents, which dictate their reactivity, solubility, and interaction with biological or catalytic systems. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

While experimental data for the target compound are absent, analogs provide clues:

- Solubility : Methoxy groups generally improve aqueous solubility compared to chloro or alkyl substituents.

- LogP : The isopropyl group may increase lipophilicity, favoring membrane permeability in drug candidates.

Biological Activity

N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine, a compound with the chemical formula and CAS number 1353980-59-2, has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article delves into the compound's biological activity, presenting relevant data, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Weight | 224.30 g/mol |

| Structure Formula | C11H20N4O |

| CAS Number | 1353980-59-2 |

N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine is primarily recognized as a ligand for histamine H3 receptors. These receptors play a crucial role in modulating neurotransmitter release and are implicated in various neurological disorders. The compound's ability to bind selectively to these receptors suggests potential applications in treating conditions such as sleep disorders and cognitive impairments .

Antiproliferative Effects

In vitro assays have demonstrated that certain pyridazine derivatives can inhibit the proliferation of cancer cell lines. For example, studies focusing on related compounds have reported IC50 values indicating effective antiproliferative activity against human cancer cell lines such as HeLa and A549. While direct data on N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine is sparse, its potential in this area warrants further investigation .

Case Study 1: Histamine H3 Receptor Interaction

A study examined non-imidazole alkylamines as histamine H3 receptor ligands, highlighting the therapeutic implications of compounds similar to N1-Isopropyl-N1-((6-methoxypyridazin-3-yl)methyl)ethane-1,2-diamine. The findings suggested that these compounds could modulate receptor activity effectively, potentially leading to advancements in treating sleep disorders and cognitive dysfunctions .

Case Study 2: Antimicrobial Potential

In an investigation into the antimicrobial properties of methanolic extracts from various plant sources, researchers found that certain flavonoids exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. This study underscores the importance of exploring similar synthetic compounds for their antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.